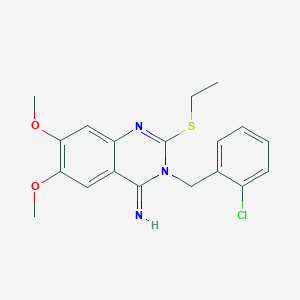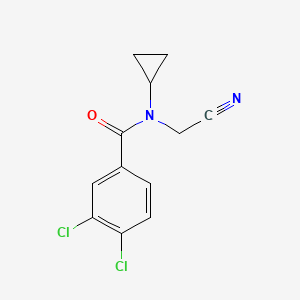![molecular formula C16H11ClN4O2 B2734446 (E)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid CAS No. 1006442-26-7](/img/structure/B2734446.png)
(E)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid, commonly known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of pyrazole derivatives and has been shown to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Methodologies : The synthesis of pyrazole derivatives often involves condensation/cyclization reactions, as demonstrated by Prabhudeva et al. (2017), who synthesized 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole via the condensation of (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one and (3-chlorophenyl)hydrazine hydrochloride. This highlights a versatile approach for creating compounds with potential bioactive properties Prabhudeva et al., 2017.
Structural Elucidation : Accurate structural determination is crucial for understanding the properties of these compounds. Kumarasinghe et al. (2009) detailed the regiospecific synthesis and crystal structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, showing how X-ray crystallography can unambiguously determine molecular structures, essential for further application in drug design and materials science Kumarasinghe et al., 2009.
Antimicrobial and Anticancer Properties
Antimicrobial Activities : Pyrazole derivatives have been explored for their antimicrobial properties. For instance, research by Prabhudeva et al. (2017) on the synthesized pyrazole derivative showed promising results in antimicrobial studies, indicating the potential of such compounds in combating microbial infections Prabhudeva et al., 2017.
Potential Anticancer Agents : Thomas et al. (2019) synthesized two pyrazole compounds and conducted electronic structure, physico-chemical properties, and docking analysis, suggesting these compounds as potential anticancer agents. Their work emphasizes the importance of structural analysis and biological evaluation in drug discovery Thomas et al., 2019.
Materials Science Applications
Optical and Electronic Properties : Chandrakantha et al. (2013) studied N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates for their optical nonlinearity, identifying compounds with significant potential for optical limiting applications. This research underscores the versatility of pyrazole derivatives in materials science, particularly in the development of new optical materials Chandrakantha et al., 2013.
Eigenschaften
IUPAC Name |
(E)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-14-4-1-3-11(8-14)15-13(7-12(9-19)16(22)23)10-21(20-15)6-2-5-18/h1,3-4,7-8,10H,2,6H2,(H,22,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEUHOCCXNIWDR-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]-1-propanone](/img/structure/B2734363.png)
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide](/img/structure/B2734364.png)
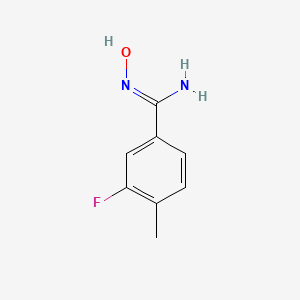
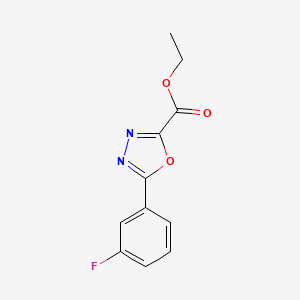
![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2734368.png)

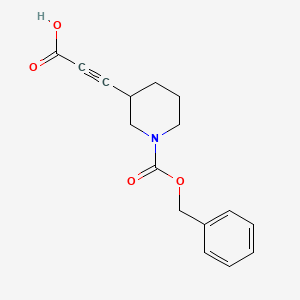
![(2S)-3-[4-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2734373.png)

![5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2734376.png)
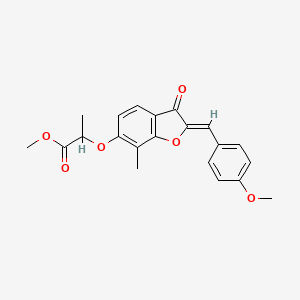
![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2734381.png)
